molecular formula C5H7FO B2685319 1-(1-Fluorocyclopropyl)ethanone CAS No. 63141-10-6

1-(1-Fluorocyclopropyl)ethanone

Cat. No.: B2685319
CAS No.: 63141-10-6
M. Wt: 102.108
InChI Key: AYGXRNZDYVFABZ-UHFFFAOYSA-N
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Description

1-(1-Fluorocyclopropyl)ethanone is a synthetic chemical compound with the molecular formula C5H7FO. It is characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an ethanone group.

Safety and Hazards

The safety and hazards of 1-(1-Fluorocyclopropyl)ethanone are not specified in the sources I have access to. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of 1-(1-Fluorocyclopropyl)ethanone would likely depend on the needs of the chemical, pharmaceutical, or other industries. For more specific information, it would be beneficial to refer to recent publications or patents involving this compound .

Preparation Methods

The synthesis of 1-(1-Fluorocyclopropyl)ethanone can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which allows for the direct introduction of the 1-fluorocyclopropyl group. This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent and is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling process .

Chemical Reactions Analysis

1-(1-Fluorocyclopropyl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(1-Fluorocyclopropyl)ethanone involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. . The specific molecular targets and pathways depend on the context of its application, whether in drug development, material science, or other fields.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-fluorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGXRNZDYVFABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63141-10-6
Record name 1-(1-fluorocyclopropyl)ethan-1-one
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